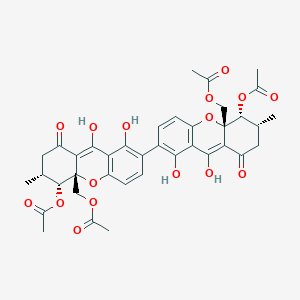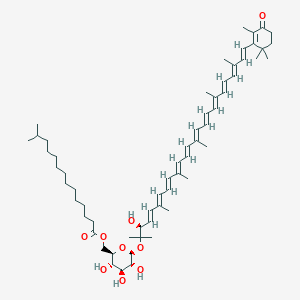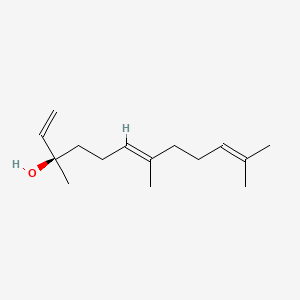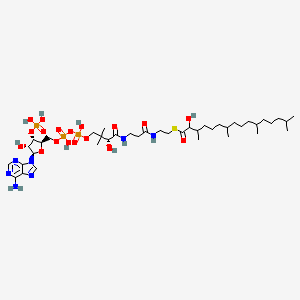
2-hydroxyphytanoyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyphytanoyl-CoA is a multi-methyl-branched fatty acyl-CoA having 2-hydroxyphytanoyl as the S-acyl group. It is a hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a phytanoyl-CoA and a 2-hydroxyphytanic acid. It is a conjugate acid of a 2-hydroxyphytanoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Coenzyme Q10 and Statin-Induced Mitochondrial Dysfunction
- Context : Coenzyme Q10 is crucial for mitochondrial respiration. Deficiencies in coenzyme Q10 lead to various neurologic and myopathic syndromes. Statin medications are known to lower coenzyme Q10 levels in the serum and potentially in muscle tissue, which might contribute to statin-induced myopathies. The study emphasizes the need for additional research in this area, especially considering the pivotal role of coenzymes in mitochondrial function (Deichmann, Lavie, & Andrews, 2010).
Therapeutic Effects of Benzoquinone Ring Analogs in Primary CoQ Deficiencies
- Context : Coenzyme Q (CoQ) is essential for mitochondrial function, and mutations in the CoQ biosynthesis pathway can result in primary coenzyme Q deficiencies, leading to various clinical manifestations. The study reviews the supplementation of 4-hydroxybenzoic acid ring analogs as a new area in the treatment of primary CoQ deficiencies. Understanding the mechanisms through which these compounds ameliorate the biochemical, molecular, or clinical phenotypes of CoQ deficiencies is crucial for developing effective treatments (Pesini, Hidalgo-Gutiérrez, & Quinzii, 2022).
Role of Stearoyl-Coenzyme A Desaturase in Regulating Lipid Metabolism
- Context : Stearoyl-coenzyme A desaturase 1 is a key regulator of metabolism, catalyzing the synthesis of monounsaturated fatty acids. The enzyme plays a pivotal role in health and disease, influencing lipid synthesis, oxidation, thermogenesis, and insulin sensitivity. The review highlights the enzyme's involvement in conditions promoting obesity, insulin resistance, and hepatic steatosis, underlining its importance in metabolic regulation (Flowers & Ntambi, 2008).
Coenzyme A Biosynthesis: An Antimicrobial Drug Target
- Context : The biosynthesis pathway of Coenzyme A (CoA), involving pantothenic acid, is essential for the growth of pathogenic microorganisms. The review discusses the potential of targeting pantothenic acid utilization and CoA biosynthesis as a novel antimicrobial drug target. It examines the inhibitory activity of analogues of pantothenic acid and other precursors of CoA against various microorganisms, highlighting the therapeutic potential of manipulating this metabolic pathway (Spry, Kirk, & Saliba, 2008).
Propiedades
Nombre del producto |
2-hydroxyphytanoyl-coenzyme A |
|---|---|
Fórmula molecular |
C41H74N7O18P3S |
Peso molecular |
1078.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |
Clave InChI |
WNVFJMYPVBOLKV-YLNUKALLSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Sinónimos |
alpha-hydroxyphytanoyl-CoA hydroxyphytanoyl-CoA hydroxyphytanoyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



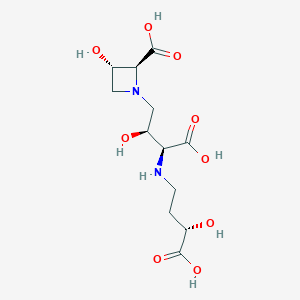
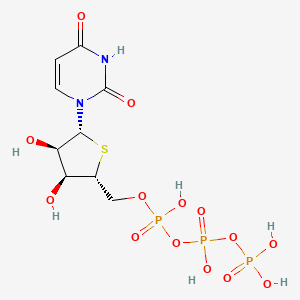
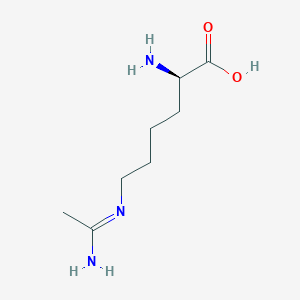
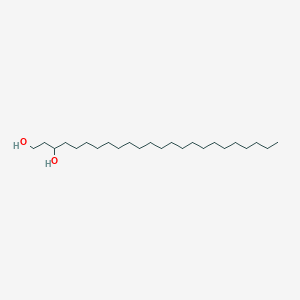
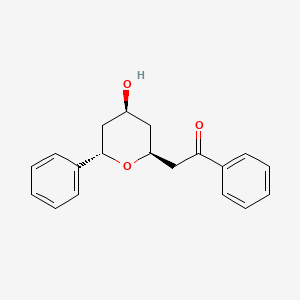
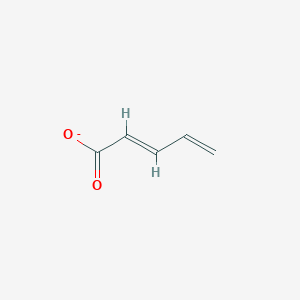
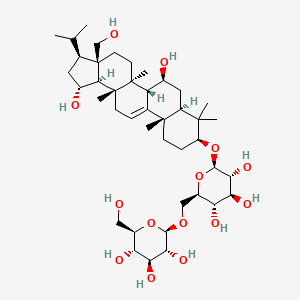
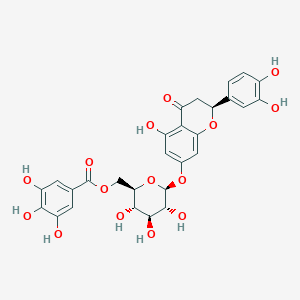
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)

